molecular formula C6H4F4N2O2S B6186545 5-fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide CAS No. 2639431-65-3

5-fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide

Cat. No.: B6186545
CAS No.: 2639431-65-3
M. Wt: 244.2
InChI Key:
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Description

5-fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide is a type of trifluoromethylpyridine (TFMP) derivative . TFMP derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . The unique physicochemical properties of TFMP derivatives are thought to be due to the combination of the unique properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide involves the introduction of a sulfonamide group onto a pyridine ring that already contains a fluorine and trifluoromethyl group. This can be achieved through a series of reactions starting with commercially available starting materials.", "Starting Materials": [ "3-fluoropyridine", "trifluoromethylsulfonamide", "sodium hydride", "dimethylformamide", "chlorosulfonic acid", "sodium hydroxide", "water", "ethyl acetate", "magnesium sulfate", "activated carbon" ], "Reaction": [ "Step 1: 3-fluoropyridine is reacted with sodium hydride in dimethylformamide to form the corresponding pyridine anion.", "Step 2: Trifluoromethylsulfonamide is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours to allow for the sulfonamide group to be introduced onto the pyridine ring.", "Step 3: The reaction mixture is then quenched with water and extracted with ethyl acetate.", "Step 4: The organic layer is washed with water, dried over magnesium sulfate, and filtered.", "Step 5: The solvent is removed under reduced pressure to yield the crude product.", "Step 6: The crude product is dissolved in chlorosulfonic acid and stirred at room temperature for several hours to form the corresponding sulfonyl chloride.", "Step 7: The reaction mixture is then quenched with sodium hydroxide and extracted with ethyl acetate.", "Step 8: The organic layer is washed with water, dried over magnesium sulfate, and filtered.", "Step 9: The solvent is removed under reduced pressure to yield the crude product.", "Step 10: The crude product is purified by column chromatography using activated carbon as the stationary phase to yield the final product, 5-fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide." ] }

CAS No.

2639431-65-3

Molecular Formula

C6H4F4N2O2S

Molecular Weight

244.2

Purity

95

Origin of Product

United States

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